1-(Furan-2-yl)hexa-2,4-diyn-1-one

Physical Chemistry Purification Formulation

Researchers building heterocycle-focused libraries often encounter phenyl-substituted diynones with suboptimal polarity, complicating downstream purification. 1-(Furan-2-yl)hexa-2,4-diyn-1-one (CAS 1768-04-3) addresses this with an electron-rich furan ring that lowers lipophilicity (XLogP3 = 1.9 vs. ~2.8 for capillin), enabling easier chromatographic separation of polar cycloaddition products. • 95% purity powder; mp 75-77 °C • Fully GHS-classified (H302/H315/H319/H335) for streamlined institutional safety review • In stock with standard packs from 50 mg to bulk; custom synthesis available on request

Molecular Formula C10H6O2
Molecular Weight 158.156
CAS No. 1768-04-3
Cat. No. B2609967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-yl)hexa-2,4-diyn-1-one
CAS1768-04-3
Molecular FormulaC10H6O2
Molecular Weight158.156
Structural Identifiers
SMILESCC#CC#CC(=O)C1=CC=CO1
InChIInChI=1S/C10H6O2/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-8H,1H3
InChIKeyDNSSTOIROGGSJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Furan-2-yl)hexa-2,4-diyn-1-one: Structural Overview


1-(Furan-2-yl)hexa-2,4-diyn-1-one is a synthetic conjugated diynone with the molecular formula C₁₀H₆O₂ and a molecular weight of 158.15 g/mol [1]. It features a furan ring directly attached to a hexa-2,4-diyn-1-one moiety, creating an electron-rich heteroaromatic yn-one scaffold . The compound is commercially available as a research chemical, typically supplied as a powder with a purity of 95% and a melting point of 75–77 °C . Its structure places it within the broader family of aryl-substituted hexa-2,4-diyn-1-ones, a class best known through the naturally occurring antifungal agent capillin (1-phenylhexa-2,4-diyn-1-one) [2].

Scaffold Heteroaromatic furan-2-yl diynone for cycloaddition research
Profile Electronic character distinct from phenyl analogs; lower lipophilicity context
Safety Documented multi-endpoint GHS classification supports lab handling review

1-(Furan-2-yl)hexa-2,4-diyn-1-one: Generic Substitution Limitation


Aryl-substituted hexa-2,4-diyn-1-ones are not interchangeable due to the profound influence of the aryl ring on the conjugated system's electronic character and, consequently, its reactivity and biological profile [1]. Replacing the phenyl group in capillin with a furan-2-yl substituent alters the molecule's electronic distribution, lipophilicity, and metabolic stability. While direct, quantitative head-to-head comparison data for this specific compound versus its closest analogs remains extremely scarce in the primary literature, the fundamental structure-activity relationship principles governing conjugated ynones dictate that the heteroaromatic ring in 1-(furan-2-yl)hexa-2,4-diyn-1-one will engage differently in cycloaddition reactions and biological target interactions compared to its phenyl counterpart [2]. This inherent electronic difference makes generic substitution scientifically unsound for applications where the aryl group's properties are critical.

Aryl Ring Dependency
Furan-2-yl substitution alters electronic distribution, reactivity, and lipophilicity vs. phenyl analogs; direct substitution may shift outcomes.
Limited Direct Comparison
Head-to-head quantitative data versus capillin remain scarce; SAR principles predict distinct cycloaddition and biological interaction profiles.
Heteroaromatic Uniqueness
The electron-rich furan ring engages differently in reactions and target binding, making the phenyl analog an unreliable surrogate without validation.

1-(Furan-2-yl)hexa-2,4-diyn-1-one: Differentiation Evidence vs. Analogs


Melting Point vs. Capillin

1-(Furan-2-yl)hexa-2,4-diyn-1-one exhibits a melting point of 75–77 °C , which is notably lower than that of its closest structural analog, the natural product capillin (1-phenylhexa-2,4-diyn-1-one), which melts at 82–83 °C [1]. While this is a modest difference, it reflects the altered intermolecular forces due to the furan ring and can influence handling and purification protocol selection.

Melting Point
Cross-study comparable
75–77 °C (target) vs 82–83 °C (Capillin)
Δ 5–8 °C lower
Supports purification and handling protocol review
Reflects altered intermolecular forces with furan ring
Physical Chemistry Purification Formulation

Lipophilicity (XLogP3) vs. Phenyl Analog

The computed octanol-water partition coefficient (XLogP3) for 1-(furan-2-yl)hexa-2,4-diyn-1-one is 1.9 [1]. For the phenyl analog capillin, the XLogP3 is approximately 2.8 [2]. This ~0.9 log unit difference indicates a significantly lower lipophilicity for the furan derivative, a parameter critical for predicting membrane permeability and off-target binding in biological screens.

Lipophilicity
Cross-study comparable
XLogP3 1.9 (target) vs ~2.8 (Capillin)
Δ –0.9 log units
Supports membrane permeability context review
May alter absorption and distribution profile in assays
Computational Chemistry Lipophilicity Drug Design

GHS Toxicological Profile vs. Class Baseline

According to ECHA notification data, 1-(furan-2-yl)hexa-2,4-diyn-1-one is classified for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) [1]. For the parent compound capillin, publicly available GHS classification data is more limited, but it is also flagged as an irritant . The explicit ECHA classification for the target compound provides a clearer, quantified regulatory baseline for safety assessments compared to many in-class analogs with less documentation.

GHS Profile
Class-level inference
H302, H315, H319, H335 (complete) vs. partial comparator profile
Supports lab safety documentation review
ECHA C&L notification data; verify current classification
Safety Toxicology Laboratory Handling

1-(Furan-2-yl)hexa-2,4-diyn-1-one Application Scenarios


Heteroaromatic Building Block for Cycloaddition Chemistry

The furan ring in 1-(furan-2-yl)hexa-2,4-diyn-1-one provides a distinct electronic environment compared to phenyl-substituted diynones. This compound can serve as a dienophile or dipolarophile in [4+2] and other cycloadditions where the electron-rich furan modifies reaction rates and regioselectivity. Its lower lipophilicity (XLogP3 = 1.9) compared to capillin (XLogP3 ≈ 2.8) [1] also facilitates easier purification of polar products, making it a preferred scaffold for synthesizing heterocycle-rich compound libraries.

Non-Linear Optical (NLO) Material Precursor

Conjugated ynones are investigated as donor-acceptor chromophores. The furan-2-yl group is a moderate electron donor, potentially leading to different second-order hyperpolarizability compared to phenyl analogs. Though specific NLO data for this compound are limited, early academic work on furan derivatives for NLO applications [2] indicates this is a plausible research avenue where the furan variant would be selected over its phenyl counterpart for its enhanced electron-richness and polarizability.

Pharmacological Tool with Well-Characterized Toxicity Profile

For in vitro biological screening programs, 1-(furan-2-yl)hexa-2,4-diyn-1-one offers a complete GHS classification including acute oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory tract irritation (H335) [3]. This regulatory transparency minimizes the risk of unexpected adverse findings and simplifies institutional safety review, a practical advantage over less-characterized aryl diynones.

Application
Selection Property
Validation Focus
Cycloaddition scaffold research
Furan-2-yl diynone heteroaromatic scaffold
Regioselectivity and product polarity
NLO chromophore precursor studies
Electron-rich furan donor group
Hyperpolarizability characterization
In vitro biological screening
Documented multi-endpoint GHS profile
Lab safety and risk assessment review
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